molecular formula C10H11NO6S B14346878 4-Oxo-4-(4-sulfoanilino)butanoic acid CAS No. 93393-50-1

4-Oxo-4-(4-sulfoanilino)butanoic acid

Cat. No.: B14346878
CAS No.: 93393-50-1
M. Wt: 273.26 g/mol
InChI Key: BBWCXSBVCWLOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-(4-sulfoanilino)butanoic acid is an organic compound characterized by the presence of a sulfonyl group attached to an aniline moiety, which is further connected to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(4-sulfoanilino)butanoic acid typically involves the reaction of 4-aminobutanoic acid with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-(4-sulfoanilino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

4-Oxo-4-(4-sulfoanilino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(4-sulfoanilino)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

  • 4-Oxo-4-(4-hydroxyanilino)butanoic acid
  • 4-Oxo-4-(4-methoxyanilino)butanoic acid
  • 4-Oxo-4-(4-chloroanilino)butanoic acid

Comparison: 4-Oxo-4-(4-sulfoanilino)butanoic acid is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility in water and increased reactivity towards nucleophiles, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

93393-50-1

Molecular Formula

C10H11NO6S

Molecular Weight

273.26 g/mol

IUPAC Name

4-oxo-4-(4-sulfoanilino)butanoic acid

InChI

InChI=1S/C10H11NO6S/c12-9(5-6-10(13)14)11-7-1-3-8(4-2-7)18(15,16)17/h1-4H,5-6H2,(H,11,12)(H,13,14)(H,15,16,17)

InChI Key

BBWCXSBVCWLOHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.